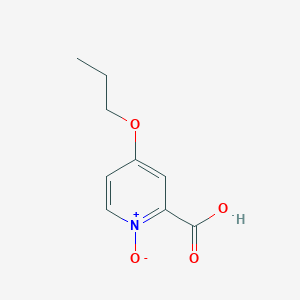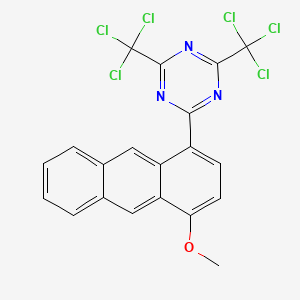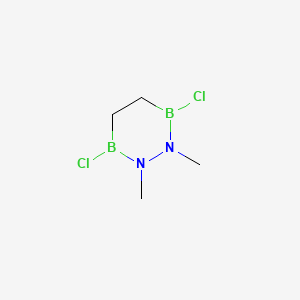
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane is a unique organoboron compound characterized by its two chlorine atoms and two methyl groups attached to a diazadiborinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane typically involves the reaction of boron trichloride with a suitable diamine precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is then heated to facilitate the formation of the diazadiborinane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted diazadiborinane derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane involves its interaction with specific molecular targets. The chlorine atoms and diazadiborinane ring play a crucial role in its reactivity and binding affinity. The compound can form stable complexes with various substrates, facilitating catalytic processes and other chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloro-1,2,4,5-tetrazine: Similar in structure but with different reactivity and applications.
1,3-Dichloro-5,5-dimethylhydantoin: Used as an oxidizing agent with distinct chemical properties.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: An imidazolium-based compound with different applications in catalysis.
Uniqueness
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane is unique due to its specific ring structure and the presence of both chlorine and methyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
75915-36-5 |
|---|---|
Molekularformel |
C4H10B2Cl2N2 |
Molekulargewicht |
178.7 g/mol |
IUPAC-Name |
3,6-dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane |
InChI |
InChI=1S/C4H10B2Cl2N2/c1-9-5(7)3-4-6(8)10(9)2/h3-4H2,1-2H3 |
InChI-Schlüssel |
OUWZPHQEYNOAGR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CCB(N(N1C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)



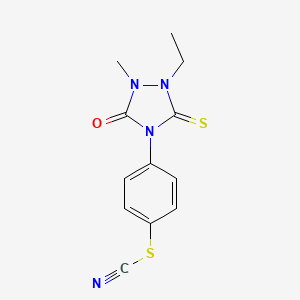
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
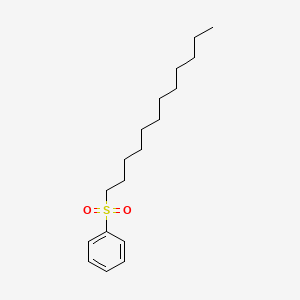
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)

